molecular formula C20H24N4O2S B2511828 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole CAS No. 1234871-60-3

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2511828
CAS No.: 1234871-60-3
M. Wt: 384.5
InChI Key: FWAKNIBVLMSHGJ-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a benzodiazole ring system.

Scientific Research Applications

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,5-dimethylbenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzodiazole Ring: The substituted piperazine is then reacted with a suitable benzodiazole precursor, such as 2-aminobenzonitrile, under acidic conditions to form the desired benzodiazole ring system.

    Methylation: The final step involves the methylation of the benzodiazole ring, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and benzodiazole structure but differ in their substituents, leading to different biological activities.

    Trazodone: An arylpiperazine-based compound used as an antidepressant, which has structural similarities but different pharmacological properties.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

Uniqueness

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonyl group and methylated benzodiazole ring contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-15-8-9-16(2)19(14-15)27(25,26)24-12-10-23(11-13-24)20-21-17-6-4-5-7-18(17)22(20)3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAKNIBVLMSHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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